(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine
Description
“(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine” is a secondary amine derivative featuring two distinct substituents: a cyclopropylmethyl group and a (2,6-dichlorophenyl)methyl group. The cyclopropylmethyl moiety (C₄H₇) introduces a strained three-membered ring system, which may enhance lipophilicity and influence conformational rigidity . The (2,6-dichlorophenyl)methyl group comprises a benzene ring substituted with chlorine atoms at the 2- and 6-positions, contributing steric bulk and electronic effects due to the electron-withdrawing nature of chlorine .
Properties
IUPAC Name |
1-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-10-2-1-3-11(13)9(10)7-14-6-8-4-5-8/h1-3,8,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHMFORNSHKCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 2,6-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl
Biological Activity
(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : CHClN
- CAS Number : 1019553-89-9
- Molecular Weight : 255.16 g/mol
The compound features a cyclopropylmethyl group attached to a dichlorophenylmethylamine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that (Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine exhibits notable antimicrobial properties. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes. The structure allows it to fit into specific binding sites on target proteins, modulating their activity effectively.
Anticancer Potential
In vitro studies have shown that derivatives of this compound possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with various molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation significantly .
The biological activity of (Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine can be attributed to its interactions with neurotransmitter receptors and enzymes:
- Serotonin Receptor Modulation : It has been studied for its effects on serotonin receptors, particularly the 5-HT receptor, showing selective agonist activity which may contribute to its antipsychotic-like effects .
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, leading to altered cellular functions in target tissues.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neurotransmitter Modulation | Agonist at 5-HT receptor |
Case Study: Neuropharmacological Effects
A study conducted on a series of N-substituted (2-phenylcyclopropyl)methylamines revealed that certain derivatives exhibited significant selectivity for the 5-HT receptor. One compound showed an EC of 23 nM in calcium flux assays without β-arrestin recruitment activity, indicating a unique functional selectivity that could be leveraged for developing new antipsychotic medications .
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
| Property | (Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine | (2,6-Dichlorophenyl)methylamine |
|---|---|---|
| Molecular Formula | C₁₁H₁₃Cl₂N | C₁₀H₁₃Cl₂N |
| Molecular Weight (g/mol) | ~229.91* | 218.12 |
| Substituent Type | Cyclopropylmethyl (strained ring) | Propyl (linear alkyl) |
| Lipophilicity (Predicted) | Higher (cyclopropane enhances logP) | Moderate |
| Steric Effects | Increased (rigid cyclopropane ring) | Reduced (flexible chain) |
*Calculated based on substituent contributions from and molecular formula.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
